![molecular formula C16H12FN3O B5102748 3-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylcarboxamide](/img/structure/B5102748.png)
3-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylcarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylcarboxamide, also known as FPBA, is a chemical compound that has gained interest in scientific research due to its potential for various applications.
Scientific Research Applications
3-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylcarboxamide has been studied for its potential in various scientific research applications. One such application is in the field of cancer research, where 3-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylcarboxamide has shown promising results as a potential anticancer agent. Studies have shown that 3-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylcarboxamide induces apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of certain enzymes and pathways involved in cell survival and proliferation.
Mechanism of Action
The mechanism of action of 3-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylcarboxamide involves its ability to bind to and inhibit the activity of certain enzymes and pathways involved in cell survival and proliferation. Specifically, 3-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylcarboxamide has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth and survival. This inhibition ultimately leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylcarboxamide has been shown to have various biochemical and physiological effects. In addition to its ability to induce apoptosis in cancer cells, 3-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylcarboxamide has also been shown to inhibit the growth and proliferation of cancer cells, as well as to reduce the size and volume of tumors in animal models. Additionally, 3-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylcarboxamide has been shown to have anti-inflammatory effects, as well as potential for use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One advantage of 3-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylcarboxamide for lab experiments is its relatively simple synthesis method, which allows for easy and cost-effective production. Additionally, 3-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylcarboxamide has shown promising results in various scientific research applications, making it a potentially valuable tool for further studies. However, one limitation of 3-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylcarboxamide is its potential toxicity, which must be carefully considered and monitored in lab experiments.
Future Directions
There are several future directions for 3-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylcarboxamide research. One potential direction is in the development of 3-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylcarboxamide as a targeted anticancer agent, which could be used to selectively induce apoptosis in cancer cells while minimizing damage to healthy cells. Additionally, further studies could explore the potential of 3-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylcarboxamide in the treatment of neurodegenerative diseases, as well as its potential for use in combination with other anticancer agents to enhance their effectiveness. Finally, research could focus on the development of new synthesis methods for 3-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylcarboxamide, as well as the optimization of existing methods to improve yields and purity.
Synthesis Methods
3-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylcarboxamide can be synthesized through a multistep process involving the reaction of 2-bromobiphenyl with 3-amino-1H-pyrazole, followed by the addition of a fluorine atom and a carboxamide group. The final product is obtained through purification and characterization techniques such as column chromatography and nuclear magnetic resonance spectroscopy.
properties
IUPAC Name |
2-fluoro-6-[3-(1H-pyrazol-5-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O/c17-13-6-2-5-12(15(13)16(18)21)10-3-1-4-11(9-10)14-7-8-19-20-14/h1-9H,(H2,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEXTTULWKVLJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=NN2)C3=C(C(=CC=C3)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.